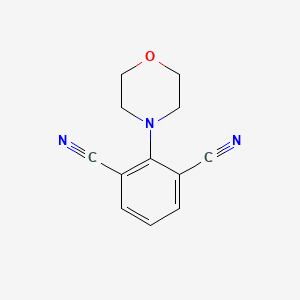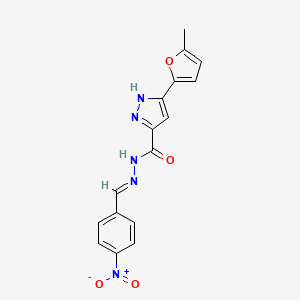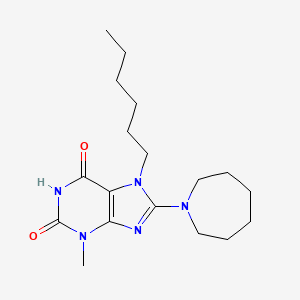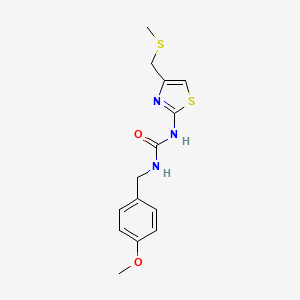
2-Morpholinoisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinoisophthalonitrile is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of morpholino monomers, which could include 2-Morpholinoisophthalonitrile, is performed in a few steps. The process involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets, 6-hydroxymethyl-morpholine acetal, is easily synthesized .Aplicaciones Científicas De Investigación
Photodynamic Therapy Enhancement
A novel study has identified a sulfur-substituted naphthalimide, incorporating a morpholine group, as a promising lysosome-targeting photosensitizer for photodynamic cancer therapy. This compound showcases an impressive singlet oxygen generation efficiency, indicating its potential as a heavy-atom-free photosensitizer. The dual-functional morpholine group enhances its ability to target lysosomes within cancer cells, significantly boosting photodynamic therapy efficacy by facilitating reactive oxygen species production through both type-I and type-II mechanisms (Nguyen et al., 2020).
Advancements in Photopolymerization
Research into the photoinitiation capabilities of 2-morpholino acetonaphthone (MPM) for polymerization processes has shown promising results. MPM, upon synthesis and structural verification, demonstrated its effectiveness in initiating the polymerization of methyl methacrylate and multifunctional monomers. This study underscores the potential of morpholino derivatives in enhancing photopolymerization efficiency and applications in materials science (Keskin & Arsu, 2006).
Gene Function Studies through Morpholinos
Morpholino oligonucleotides, including those related to morpholino structures, have been instrumental in gene function studies across various model organisms. These studies highlight morpholinos' role in enabling rapid and relatively simple methods for assessing gene function, emphasizing their importance in developmental biology and genetic research (Heasman, 2002).
Fluorescent Probes for Metal Ion Imaging
A morpholine-type naphthalimide chemosensor was developed as a lysosome-targetable fluorometric sensor for imaging trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells. This probe exhibited remarkable selectivity and sensitivity, demonstrating morpholine derivatives' potential in developing advanced imaging tools for biomedical research (Ye et al., 2019).
Xanthine Oxidase Inhibition by Phthalonitriles
Novel phthalonitrile and phthalocyanines, featuring morpholino and triazole components, were synthesized and evaluated for their anti-xanthine oxidase activities. Among these compounds, one demonstrated significant inhibition, showcasing the therapeutic potential of morpholino-substituted phthalonitriles in treating diseases associated with xanthine oxidase activity (Kantar et al., 2015).
Mecanismo De Acción
Target of Action
2-Morpholinoisophthalonitrile is a type of morpholino compound . Morpholinos are known to bind to complementary sequences of RNA and interfere with processes . The primary targets of morpholinos are mRNA molecules, where they can block ribosome assembly and stop translation of a protein from an mRNA . They can also bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .
Mode of Action
The mode of action of 2-Morpholinoisophthalonitrile is likely similar to other morpholinos. They bind to their targets via base pairing, which allows them to specifically interact with their target mRNA . This interaction can lead to the blocking of protein translation or the modification of pre-mRNA splicing . Morpholinos can also bind to precursors of miRNA, inhibiting the maturation of the miRNA, or bind to mature miRNA, inhibiting the activity of the miRNA .
Biochemical Pathways
Given the general mode of action of morpholinos, it can be inferred that the compound may affect pathways involving the targeted mrna or mirna . The downstream effects would depend on the specific roles of these RNA molecules in cellular processes.
Pharmacokinetics
Morpholinos in general are known for their stability and lack of toxicity . They freely diffuse between the cytosol and nuclear compartments once introduced into cells . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Morpholinoisophthalonitrile would need to be studied further for a comprehensive understanding.
Result of Action
The molecular and cellular effects of 2-Morpholinoisophthalonitrile’s action would depend on the specific mRNA or miRNA targets of the compound. By blocking protein translation or modifying pre-mRNA splicing, the compound could potentially alter the levels of certain proteins within the cell . This could have various downstream effects, depending on the roles of these proteins.
Propiedades
IUPAC Name |
2-morpholin-4-ylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-8-10-2-1-3-11(9-14)12(10)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUSBHWNJJXNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoisophthalonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)

![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2943555.png)


![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)

![N-(cyanomethyl)-2-(4-{2-[ethyl(2-methylpropyl)amino]ethyl}piperidin-1-yl)acetamide](/img/structure/B2943565.png)
![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2943567.png)